molecular formula C9H6FNO2 B1382147 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 1044749-59-8

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B1382147
CAS No.: 1044749-59-8
M. Wt: 179.15 g/mol
InChI Key: MVGVMSZJEPBERH-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 1044749-59-8) is a fluorinated derivative of the privileged 1,3-benzoxazin-4-one heterocyclic scaffold. This compound is of significant interest in medicinal chemistry and agrochemical research due to its versatile reactivity and biological potential. The core benzoxazinone structure is a fused N, O-heterocycle known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antifungal, and anti-Alzheimer properties . The specific incorporation of a fluorine atom at the 8-position is a common strategy in drug design to modulate electronic properties, metabolic stability, and bioavailability. In research applications, this compound serves as a key synthetic intermediate and a direct precursor for the synthesis of more complex heterocycles. Its core framework contains two reactive sites (C2 and C4) with partial positive charges, making it a valuable electrophile for cyclization and annulation reactions. It can be utilized as a building block for the preparation of quinazolinones, 4-hydroxy-quinolinones, and other nitrogen-containing heterocycles of pharmaceutical interest . Furthermore, the 1,3-benzoxazin-4-one core has been identified as an excellent native N-centered directing group for ortho-C-H functionalization , enabling regioselective halogenation, acetoxylation, and hydroxylation, which are valuable for late-stage diversification . Biologically, benzoxazinone derivatives have been studied as potent inhibitors of serine proteases, such as α-chymotrypsin and human leukocyte elastase . They have also shown promise in agrochemistry as herbicidal agents, with some derivatives exhibiting phytotoxic activity and functioning as plant hormone inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGVMSZJEPBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis from 2-Amino-3-fluorobenzoic Acid

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one can be synthesized from 2-amino-3-fluorobenzoic acid and acetic anhydride following a procedure similar to that used for other substituted 2-methyl-4H-3,1-benzoxazin-4-ones. This method generally involves heating a mixture of the appropriate 2-amino-substituted benzoic acid with acetic anhydride.

Procedure:

  • Reactants: 2-amino-3-fluorobenzoic acid and acetic anhydride.
  • Conditions: Heat the mixture at 130 °C for 2 hours.
  • Workup: Cool the reaction mixture to room temperature, then remove the excess acetic anhydride under reduced pressure at 40 °C.
  • Purification: The residue can be suspended in hexane with stirring, then collected by filtration and dried under vacuum to yield the product as a solid.

Characterization Data for 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (12l) :

One-Pot Synthesis from Anthranilic Acids

An alternative approach involves a one-pot synthesis using anthranilic acids and acyl chlorides, offering a potentially more efficient route.

Reaction Scheme: Anthranilic acid reacts with 2-phenoxyacetyl chlorides in the presence of potassium carbonate in dichloromethane to yield 2-phenoxy-4H-3,1-benzoxazin-4-ones.

Mechanism:

  • Anthranilic acid is converted to potassium anthranilate in the presence of potassium carbonate.
  • The amino group of potassium anthranilate is acylated by 2-phenoxyacetyl chloride, generating potassium N-phenoxyacetylanthranilate and releasing HCl.
  • An iminoxy anion is produced through proton transfer and resonance in the amido group.
  • The iminoxy anion attacks the carboxyl group, with the loss of water, leading to cyclization and the formation of the desired 2-phenoxy-4H-3,1-benzoxazin-4-one product.

Additional Synthesis Considerations

  • Solvents: Inert organic solvents like tetrahydrofuran, ether, or benzene can be used in the condensation reaction.
  • Reaction Time: The reaction can be performed at room temperature for 1 to 48 hours, with a preference for 3 to 20 hours.
  • Protecting Groups: Protecting groups such as t-butyl or trichloroethyl groups can be used to protect the carboxyl group.
  • Catalytic Reduction: 2-benzyl 4-detrothroanthranilic acid derivatives can be converted to 2-di-laido-14-aminoanthranilic acid derivatives via hydrogen gas catalytic reduction using a palladium carbon catalyst.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Cyclization reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.

    Oxidation and reduction: The benzoxazinone ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Cyclization reactions: Cyclizing agents like acetic anhydride or polyphosphoric acid are commonly used.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazinones with various functional groups.

    Cyclization reactions: New heterocyclic compounds with potential biological activities.

    Oxidation and reduction: Oxidized or reduced derivatives of the benzoxazinone ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties
Research indicates that 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are comparable to established antibiotics . Additionally, it has shown antifungal activity against plant pathogens such as Helminthosporium turcicum and Fusarium species .

Enzyme Inhibition
The compound is being explored for its potential as an enzyme inhibitor, particularly against serine proteases. It forms covalent bonds with the active site of these enzymes, which can be crucial for developing therapeutic agents targeting diseases where protease activity is implicated .

Anti-inflammatory and Analgesic Effects
Studies have suggested that derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for pain management therapies .

Anticancer Activity
Emerging research indicates that 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one may have anticancer properties. Its ability to inhibit specific enzymes involved in cancer progression is under investigation .

Biological Research Applications

The biological activity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is attributed to its interaction with specific molecular targets. Its mechanism of action includes:

  • Inhibition of Serine Proteases: This interaction can prevent the degradation of elastin in tissues, which is significant in treating conditions associated with tissue damage .

Industrial Applications

Material Science
In materials science, 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is utilized in developing new materials with specific properties due to its unique chemical structure. Its fluorine content can enhance lipophilicity and thermal stability, making it suitable for various industrial applications .

Case Studies

Several studies have documented the applications of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one:

  • Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multiple bacterial strains, highlighting its potential as an alternative to traditional antibiotics .
  • Enzyme Inhibition Research: Research focused on the inhibition of human leukocyte elastase showed promising results in preventing tissue damage associated with inflammatory diseases .
  • Material Development: Industrial applications have been explored where the compound's unique properties were utilized to enhance material performance in various applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., F, Cl) at position 7 or 8 enhance electrophilic reactivity and biological activity. For example, 8-fluoro substitution improves hydrolytic stability compared to non-fluorinated analogs .
  • Synthetic Efficiency : One-pot methods (e.g., using cyanuric chloride/DMF) achieve higher yields (up to 90%) under mild conditions compared to traditional pyridine-mediated reactions (82% yield) .

Key Observations :

  • Enzyme Inhibition: Fluorinated benzoxazinones (e.g., 8-fluoro-2-methyl) exhibit superior potency and selectivity for serine proteases like C1r, critical in Alzheimer’s pathology .
  • Herbicidal Activity: 2-Phenoxy derivatives require halogen substituents (e.g., Cl at positions 2 and 4) for efficacy, mirroring the structure-activity relationship of phenoxy herbicides like 2,4-D .
  • Antimicrobial Activity: Quinazolinones derived from benzoxazinones (e.g., 3-amino-2-phenylquinazolin-4-one) show broad-spectrum antimicrobial activity, influenced by substituent lipophilicity .

Physicochemical and Spectral Comparisons

Table 3: Physicochemical Properties and Spectral Data

Compound Name Molecular Formula Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one C₁₀H₇FNO₂ 105–107 1720 (C=O), 1250 (C-F) 2.35 (s, CH₃), 7.2–8.1 (Ar-H)
2-Phenyl-4H-3,1-benzoxazin-4-one C₁₄H₉NO₂ 103–105 1715 (C=O), 1600 (C=N) 7.5–8.3 (Ar-H)
2-(4-Nitrophenyl)quinazolin-4(3H)-one C₁₄H₉N₃O₃ 210–212 1680 (C=O), 1520 (NO₂) 8.1–8.9 (Ar-H)

Key Observations :

  • Fluorine Effects : The C-F stretch at 1250 cm⁻¹ in IR and deshielded aromatic protons in ¹H NMR distinguish fluorinated derivatives .
  • Thermal Stability : Methyl and phenyl substituents increase melting points compared to unsubstituted analogs .

Biological Activity

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly its antibacterial and antifungal properties.

Chemical Structure and Synthesis

The compound belongs to the benzoxazinone family, characterized by a fluorine atom at the 8th position and a methyl group at the 2nd position on the benzoxazinone ring. The synthesis typically involves cyclization reactions of anthranilic acid derivatives. A common method includes the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride, leading to the formation of the benzoxazinone structure .

The biological activity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of serine proteases through covalent bonding with the enzyme's active site . This mechanism is crucial for its potential applications in medicinal chemistry, particularly in developing enzyme inhibitors.

Antimicrobial Properties

Research indicates that 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one exhibits significant antimicrobial activity against various bacterial and fungal strains.

Antibacterial Activity:
In studies assessing its antibacterial properties, the compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity:
The compound also displays antifungal properties. It has been tested against plant pathogens such as Helminthosporium turcicum and Fusarium species. The results indicate that it can inhibit fungal growth effectively, although its antifungal potency varies among different strains .

Case Studies and Research Findings

Several studies have documented the biological activities of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one:

  • Cytotoxicity Studies:
    • In a cytotoxicity assay using P388 cells, related benzoxazinone compounds exhibited significant cytotoxic effects with ID50 values ranging from 8.9 to 9.9 µM .
  • Antifungal Efficacy:
    • A study evaluated the effectiveness of this compound against Sclerotium rolfsii and Rhizoctonia solani. The results indicated a positive correlation between concentration and inhibition percentage, underscoring its potential as a biocontrol agent in agriculture .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, it is essential to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-Methyl-4H-3,1-benzoxazin-4-one Lacks fluorine at the 8th positionLimited antimicrobial activity
2-Ethoxy-4H-3,1-benzoxazin-4-one Ethoxy group instead of methylModerate antibacterial properties
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one Trifluoromethyl group presentEnhanced activity against specific pathogens

The presence of both a fluorine atom and a methyl group in 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one contributes significantly to its enhanced reactivity and biological effectiveness compared to similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of benzoxazinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) under solvent-free conditions can yield substituted benzoxazinones efficiently . Alternatively, refluxing anthranilic acid with tetrachlorophthalic anhydride in n-butanol for 5 hours under controlled heating (as in related benzoxazinone syntheses) achieves cyclization, with yields improved by recrystallization . Optimization includes adjusting molar ratios, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Focus on carbonyl stretching vibrations (~1730 cm⁻¹ for the benzoxazinone ring and ~1688 cm⁻¹ for substituent carbonyl groups) .
  • ¹H NMR : Identify aromatic protons in the 7.5–8.1 ppm range and fluorine coupling effects from the 8-fluoro substituent. Methyl groups at C-2 appear as singlets near δ 2.5 ppm .
  • Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one toward nucleophilic agents, and what experimental approaches can elucidate these effects?

  • Methodological Answer :

  • Steric Effects : The methyl group at C-2 introduces steric hindrance, reducing accessibility to the carbonyl carbon. Compare reaction rates with 2-unsubstituted analogs using nucleophiles like hydrazine or amines. Kinetic studies (e.g., monitoring reaction progress via TLC or NMR) can quantify steric impacts .
  • Electronic Effects : The electron-withdrawing fluorine at C-8 polarizes the carbonyl group, enhancing electrophilicity. Computational methods (DFT calculations) can map electron density distributions, while substituent variation (e.g., replacing fluorine with electron-donating groups) experimentally tests electronic contributions .

Q. What strategies can resolve contradictions in reported biological activity data for 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., enzyme concentration, pH, temperature) and validate compound purity via HPLC or LC-MS .
  • Mechanistic Studies : Use competitive inhibition assays (e.g., fluorogenic substrates for proteases) to differentiate between competitive and non-competitive binding modes. Cross-validate findings with structural analogs to isolate substituent-specific effects .
  • Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., known inhibitors) in each experimental run .

Q. How can researchers design experiments to evaluate the potential of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one as a protease inhibitor, and what in vitro models are most relevant?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against serine proteases (e.g., chymotrypsin, elastase) using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-AMC). Measure IC₅₀ values and determine inhibition kinetics (e.g., Kᵢ via Lineweaver-Burk plots) .
  • Cell-Based Models : Use human neutrophil elastase (HNE) in inflammatory disease models (e.g., lung epithelial cells) to assess therapeutic potential. Monitor cytokine release (e.g., IL-8) as a biomarker .
  • Structural Analysis : Co-crystallize the compound with target proteases for X-ray diffraction studies to identify binding interactions (e.g., hydrogen bonding with catalytic triad residues) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.